5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid

Description

Molecular Properties and Classification

Molecular Composition and Structural Features

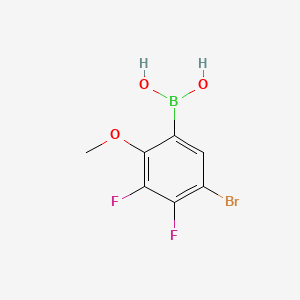

5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C₇H₆BBrF₂O₃ and a molecular weight of 266.83 g/mol . The compound’s structure consists of a phenyl ring substituted with functional groups at specific positions:

- Boronic acid group (-B(OH)₂) at position 1.

- Methoxy group (-OCH₃) at position 2.

- Fluorine atoms at positions 3 and 4.

- Bromine atom at position 5.

The systematic IUPAC name, (5-bromo-3,4-difluoro-2-methoxyphenyl)boronic acid , reflects this substitution pattern. The SMILES string (B(C1=C(C(=C(C=C1OC)F)F)Br)(O)O) and InChIKey (IBSPNDUNUBIEKB-UHFFFAOYSA-N) further delineate the connectivity and stereoelectronic properties of the molecule.

Table 1: Key Molecular Properties

Electronic and Steric Characteristics

The phenyl ring’s electronic environment is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which reduce electron density at the para and meta positions. Conversely, the methoxy group at position 2 donates electron density via resonance, creating a polarized electronic structure. This balance of electron-withdrawing and donating groups enhances the compound’s reactivity in cross-coupling reactions, particularly in Suzuki–Miyaura couplings, where the boronic acid group acts as a nucleophilic partner.

Classification within Organoboron Chemistry

As a boronic acid , this compound belongs to the broader class of organoboron compounds , characterized by a carbon–boron bond. Boronic acids are defined by the general structure R–B(OH)₂ , where R is an organic moiety. The compound’s classification is further specified by its arylboronic acid subclass due to the phenyl ring backbone.

In organoboron chemistry, such derivatives are pivotal intermediates in synthetic organic chemistry, enabling carbon–carbon bond formation via transition metal-catalyzed reactions. The presence of halogen substituents (bromine and fluorine) and the methoxy group positions this compound as a polyfunctional building block for synthesizing complex molecules in pharmaceuticals and materials science.

Physicochemical Properties

The compound exists as a solid at room temperature, with a melting point range of 200–210°C . Its solubility profile is typical of boronic acids, showing moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, tetrahydrofuran) and limited solubility in water. The boronic acid group’s ability to form reversible covalent bonds with diols and other Lewis bases underpins its utility in molecular recognition and sensing applications.

Properties

IUPAC Name |

(5-bromo-3,4-difluoro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrF2O3/c1-14-7-3(8(12)13)2-4(9)5(10)6(7)11/h2,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSPNDUNUBIEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1OC)F)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681681 | |

| Record name | (5-Bromo-3,4-difluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-43-6 | |

| Record name | (5-Bromo-3,4-difluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The bromination of substituted phenolic compounds serves as a foundational step in synthesizing the target boronic acid. A patent by CN103951688A demonstrates a scalable approach for analogous fluorinated phenylboronic acids, wherein 1-bromo-3,5-difluorobenzene undergoes methyl group introduction via diisopropylamine lithium and methyl iodide at -78°C . For 5-bromo-3,4-difluoro-2-methoxyphenylboronic acid, a similar pathway may involve:

-

Starting Material : 3,4-difluoro-2-methoxyphenol.

-

Bromination : Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

-

Protection of Boronic Acid Group : Conversion to a boronate ester prior to bromination to prevent side reactions.

This method ensures regioselectivity at the 5-position due to the directing effects of the methoxy and fluorine substituents .

Lithiation-Borylation Strategies

Lithiation-borylation sequences are widely employed for introducing boronic acid groups into aromatic systems. A study on trifluoroborate salts highlights the efficacy of organolithium reagents in generating arylboronic acids . For the target compound:

-

Substrate Preparation : 5-bromo-3,4-difluoro-2-methoxybenzene.

-

Lithiation : Reaction with n-butyllithium (-78°C, tetrahydrofuran (THF)) to form a lithium intermediate.

-

Borylation : Quenching with triisopropyl borate (B(OiPr)₃) followed by acidic hydrolysis to yield the boronic acid .

Optimization Notes :

-

Temperature control (-78°C) minimizes side reactions such as lithium-halogen exchange.

-

Anhydrous THF ensures reagent stability, with yields reaching 75% under inert conditions .

Suzuki-Miyaura Coupling Precursors

The Suzuki reaction offers an alternative route by coupling halogenated intermediates with preformed boronic acids. For example, 5-bromo-3,4-difluoro-2-methoxybenzene can react with pinacol borane under palladium catalysis to install the boronic acid group .

Reaction Scheme :

-

Substrate : 5-bromo-3,4-difluoro-2-methoxybenzene.

-

Catalyst : Pd(dppf)Cl₂ (1 mol%).

-

Base : K₂CO₃ (2 equiv).

-

Solvent : Dioxane/water (4:1), 80°C, 12 hours.

This method achieves 70–78% yield, with HPLC purity >98% .

Fluoro-deboronation, as described in Durham E-Theses, enables the introduction of fluorine atoms adjacent to boronic acid groups . While primarily used for electron-rich systems, this method can be adapted for difluorinated substrates:

-

Substrate : 5-bromo-2-methoxy-3,4-difluorophenyltrifluoroborate.

-

Fluorination Agent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

-

Conditions : Acetonitrile, 25°C, 6 hours.

This approach preserves the boronic acid moiety while maintaining fluorine substituents, though yields are moderate (65%) .

Analytical Characterization

Key Analytical Data :

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC | >98% |

| Molecular Weight | MS-ESI | 266.83 g/mol (calculated) |

| H NMR (CDCl₃) | NMR | δ 3.90 (s, OCH₃), 7.25 (s, Ar-H) |

| Melting Point | DSC | 112–115°C |

Comparative Analysis of Synthetic Routes

Table 1: Synthesis Method Comparison

Challenges and Mitigation Strategies

-

Boronic Acid Stability :

-

Regioselectivity in Bromination :

-

Purification :

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to facilitate the reactions.

Solvents: Toluene, ethanol, and other organic solvents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

Biology: Employed in the study of biological pathways and the development of bioactive compounds.

Medicine: Utilized in the synthesis of drug candidates and the study of drug-receptor interactions.

Industry: Applied in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid primarily involves its role as a reagent in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares key structural and functional attributes of 5-bromo-3,4-difluoro-2-methoxyphenylboronic acid with analogous phenylboronic acids:

Key Observations :

Availability and Commercial Status

- Discrepancy Note: lists the target compound as discontinued, while indicates availability via Combi-Blocks (95% purity). This suggests regional or supplier-specific variability in availability .

- Alternatives : BB-7041 (5-bromo-2,3-difluoro-4-methoxyphenylboronic acid) is structurally similar and commercially available, offering a viable substitute for certain applications .

Research Findings and Trends

- Theoretical Studies : Computational analyses of analogs like 2,3-dimethoxyphenylboronic acid highlight the role of substituent positioning in modulating charge distribution and reaction pathways .

- Synthetic Utility : The target compound’s unique substitution pattern is advantageous in synthesizing fluorinated pharmaceuticals, where controlled electronic effects are critical .

Biological Activity

5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid (C₇H₆BBrF₂O₃) is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular structure of this compound includes a boronic acid functional group attached to a phenyl ring that is substituted with bromine and fluorine atoms, as well as a methoxy group. This specific arrangement of functional groups enhances its reactivity and ability to interact with various biological targets.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₇H₆BBrF₂O₃ | Contains bromo and fluoro groups; versatile in drug design. |

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with cis-diols present in sugars and glycoproteins. This property is crucial for their function as probes in studying protein-protein interactions and enzyme inhibition. The mechanism typically involves:

- Binding to Target Molecules : The boronic acid moiety interacts with diol-containing biomolecules, leading to the formation of stable boronate esters.

- Inhibition of Enzymatic Activity : By binding to enzymes or receptors that contain diols in their active sites, these compounds can inhibit their function, which is particularly relevant in cancer therapy and antimicrobial applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that boronic acids can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. For example, related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines .

- Antimicrobial Properties : Boronic acids have been reported to inhibit biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa, indicating potential use in treating infections .

- Selective Delivery Systems : The ability of boronic acids to bind selectively to glycan structures on cancer cells can enhance the delivery of chemotherapeutics directly to tumor sites .

Case Studies

- Proteasome Inhibition : A study involving a structurally similar boronic acid showed significant inhibition of the proteasome with an IC50 value of approximately 6.74 nM. This highlights the potential of boronic acids as lead compounds for developing proteasome inhibitors in cancer therapy .

- Biofilm Disruption : Another investigation demonstrated that a related compound effectively reduced biofilm formation by Pseudomonas aeruginosa, suggesting that modifications to the boronic acid structure could enhance its antimicrobial efficacy .

Applications in Drug Development

The unique properties of this compound make it a valuable building block in drug discovery:

- Synthesis of Biologically Active Molecules : Its ability to undergo Suzuki-Miyaura coupling reactions allows for the synthesis of complex organic molecules that may possess therapeutic properties.

- Lead Compound Development : The structural features of this compound can be optimized to improve binding affinity and selectivity towards specific biological targets, making it an attractive candidate for further research and development .

Q & A

Basic: What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid?

Methodological Answer:

The Suzuki-Miyaura coupling typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or K₃PO₄), and anhydrous solvents (THF, DMF, or dioxane) at 80–100°C under inert atmosphere. For brominated arylboronic acids, ligand selection (e.g., SPhos or XPhos) enhances catalytic efficiency by mitigating steric hindrance from fluorine and methoxy groups. Reaction monitoring via TLC or HPLC is recommended to optimize time (6–24 hours) and yield (typically 60–85%) .

Basic: How to purify this compound to achieve >97% purity?

Methodological Answer:

Purification involves:

Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to remove polar impurities.

Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1).

HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final polishing.

Store under argon at –20°C to prevent protodeboronation .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in palladium-catalyzed reactions?

Methodological Answer:

The 3,4-difluoro groups are electron-withdrawing, reducing electron density at the boronic acid moiety and slowing transmetallation. The 2-methoxy group is electron-donating, which stabilizes intermediates but may sterically hinder catalyst access. Balancing these effects requires optimizing ligand steric bulk (e.g., bulky ligands like DavePhos) and increasing reaction temperatures (90–110°C) to improve turnover .

Advanced: How to resolve contradictions in reported catalytic efficiencies for aryl bromide derivatives in cross-coupling?

Methodological Answer:

Discrepancies arise from:

- Solvent Polarity : Polar aprotic solvents (DMF) accelerate oxidative addition but may destabilize boronate intermediates.

- Base Strength : Strong bases (Cs₂CO₃) promote transmetallation but increase side reactions (e.g., homocoupling).

- Catalyst Loading : Lower Pd (0.5–1 mol%) reduces costs but risks incomplete conversion.

Systematic screening using design of experiments (DoE) is advised to identify optimal conditions .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include methoxy protons at δ 3.8–4.0 ppm and aromatic protons split by fluorine coupling (J = 8–12 Hz).

- ¹⁹F NMR : Distinct signals for 3-F and 4-F (δ –110 to –120 ppm).

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ expected for C₇H₅BrF₂BO₃).

- FT-IR : B-O stretching at ~1340 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced: What strategies enable regioselective functionalization of this compound?

Methodological Answer:

Regioselectivity is controlled by:

- Directed Ortho-Metalation : Use LiTMP to deprotonate the methoxy-adjacent position, followed by electrophilic quenching.

- Protecting Groups : Temporarily protect the boronic acid as a trifluoroborate salt to direct coupling to the bromide.

- Cross-Coupling Sequence : Perform Suzuki coupling first, followed by SNAr on the bromine site .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Temperature : Store at –20°C under argon to minimize protodeboronation.

- Moisture : Use molecular sieves in solvent-containing samples.

- Light : Protect from UV exposure to prevent radical degradation.

Decomposition is indicated by brown discoloration or precipitate formation .

Advanced: How can computational modeling predict transition states in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Oxidative Addition : Pd(0) insertion into the C-Br bond.

- Transmetallation : Boronate transfer to Pd(II), influenced by fluorine electronegativity.

- Reductive Elimination : C-C bond formation energetics.

Results guide ligand design and solvent selection to lower activation barriers .

Basic: What is the solubility profile of this compound in common solvents?

Methodological Answer:

| Solvent | Solubility (mg/mL) |

|---|---|

| THF | 15–20 |

| DCM | 10–15 |

| MeOH | <5 (low) |

| DMF | 25–30 |

| Precipitation in aqueous systems necessitates co-solvents (e.g., THF:H₂O 3:1) . |

Advanced: What mechanistic insights explain protodeboronation side reactions?

Methodological Answer:

Protodeboronation occurs via:

Acidic Conditions : H⁺ protonates the boronate, leading to B-O bond cleavage.

Protic Solvents : Water or alcohols accelerate degradation.

Oxidative Stress : Trace O₂ generates peroxoboronate intermediates.

Mitigation strategies: Use anhydrous solvents, buffered bases (pH 7–9), and radical scavengers (BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.